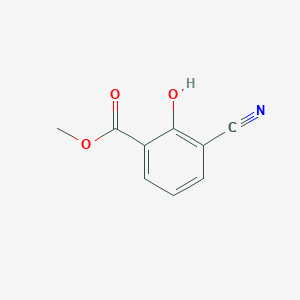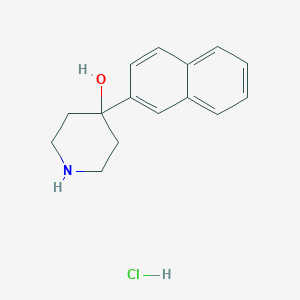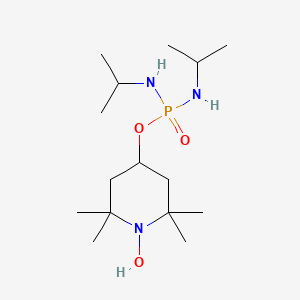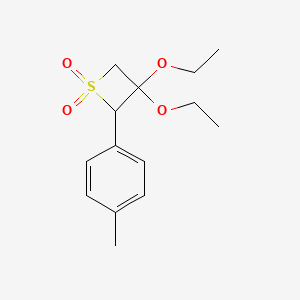![molecular formula C9H9BrN4 B14011724 4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile CAS No. 78604-20-3](/img/structure/B14011724.png)
4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile is a chemical compound with the molecular formula C9H8BrN3 It is characterized by the presence of a benzonitrile group attached to a hydrazinyl moiety, which is further substituted with a bromoethylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile typically involves the reaction of 4-cyanophenylhydrazine with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 4-cyanophenylhydrazine by reacting 4-cyanobenzaldehyde with hydrazine hydrate.
Step 2: Reaction of 4-cyanophenylhydrazine with 2-bromoethylamine in the presence of a suitable solvent and catalyst.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or hydrazines.
Substitution: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(2-chloroethylimino)hydrazinyl)benzonitrile
- 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile
- 4-(2-(2-iodoethylimino)hydrazinyl)benzonitrile
Uniqueness
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile is unique due to the presence of the bromoethyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
78604-20-3 |
|---|---|
Formule moléculaire |
C9H9BrN4 |
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
4-[2-(2-bromoethylimino)hydrazinyl]benzonitrile |
InChI |
InChI=1S/C9H9BrN4/c10-5-6-12-14-13-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2,(H,12,13) |
Clé InChI |
KWEHPAHJWZIAMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NN=NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


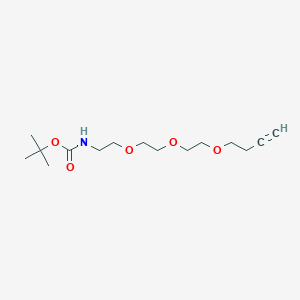
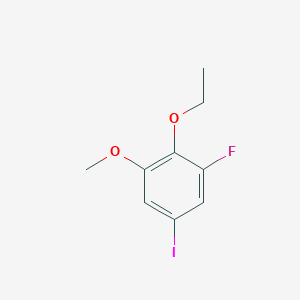
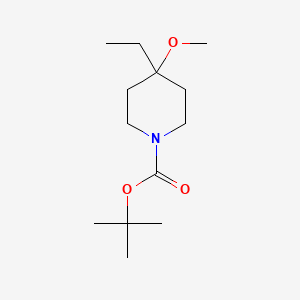

![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)


![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
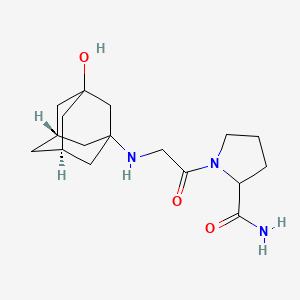
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
